Halogen-free Sn(II) source eliminates chloride contamination and rapid hydrolysis issues of SnCl₂. Enables high-purity SnO₂ nanomaterial synthesis without halide residues. • Stable in aqueous solutions up to pH 6.0, unlike SnCl₂ requiring pH
Tin(II) tartrate hydrate (CAS: 815-85-0) is a specialized, halogen-free stannous compound that serves as both a reactive source of Sn(II) and an intrinsic chelating agent. Unlike simple inorganic tin salts, the bidentate tartrate ligand complexes the tin center, significantly altering its solubility, thermal decomposition profile, and electrochemical behavior. In industrial and advanced laboratory settings, it is primarily procured as a high-purity precursor for the synthesis of tin(II) oxide (SnO) and tin(IV) oxide (SnO2) nanomaterials, as well as a critical component in advanced tin and tin-alloy electroplating baths where morphological control and mild pH conditions are required [1].
Attempting to substitute Tin(II) tartrate hydrate with cheaper, more common inorganic salts like Tin(II) chloride (SnCl2) or Tin(II) sulfate (SnSO4) frequently results in process failure or material contamination. SnCl2 is highly prone to rapid hydrolysis, precipitating as insoluble basic tin chlorides or tin hydroxides unless maintained in highly acidic environments (pH < 1.5), which causes severe corrosion in processing equipment and limits coprecipitation strategies [1]. Furthermore, using SnCl2 as a thermal precursor inevitably introduces trace chloride impurities that degrade the electronic properties of resulting SnO2 semiconductors. Conversely, while SnSO4 is sulfate-based, it lacks intrinsic complexation capabilities; in electroplating, free Sn2+ ions deposit too rapidly, causing dendritic, porous film growth unless heavily compensated with proprietary organic brighteners.
Simple tin(II) salts undergo rapid hydrolytic decomposition in aqueous environments, requiring extreme acidification. SnCl2 begins to precipitate basic salts at pH levels above 1.5. In contrast, the tartrate ligand in Tin(II) tartrate hydrate complexes the Sn(II) ion, preventing premature hydrolysis and extending the stable processable pH window to 4.0–6.0 [1]. This allows for hydrothermal processing and coprecipitation with other metal cations that would otherwise remain soluble or precipitate unevenly at highly acidic pH levels.
| Evidence Dimension | Aqueous stability without precipitation |
| Target Compound Data | Stable at pH 4.0–6.0 |
| Comparator Or Baseline | Tin(II) chloride (SnCl2): Precipitates at pH > 1.5 |
| Quantified Difference | Enables processing in mildly acidic to near-neutral conditions (ΔpH ~3.0-4.5 higher) |
| Conditions | Aqueous solution, room temperature to hydrothermal conditions |
Procuring this complexed salt eliminates the need for highly corrosive acidic solvents, enabling mild-pH synthesis routes and protecting acid-sensitive substrates.
When synthesizing SnO2 nanoparticles for gas sensors or transparent conducting oxides, precursor purity dictates final electronic performance. Thermal decomposition of SnCl2 frequently leaves trace chloride residues trapped in the oxide lattice, which act as uncontrolled dopants or corrosive sites. Tin(II) tartrate hydrate decomposes completely at moderate temperatures into SnO/SnO2, with the organic tartrate ligand burning off cleanly as volatile carbonaceous gases (CO2, H2O), ensuring a 0% halogen residue in the final calcined product[1].
| Evidence Dimension | Halogen contamination in calcined oxide |
| Target Compound Data | 0% halogen residue |
| Comparator Or Baseline | Tin(II) chloride (SnCl2): Trace chloride retention |
| Quantified Difference | Complete elimination of halide impurities |
| Conditions | Thermal calcination in air (300°C - 600°C) |
Essential for materials scientists and engineers who require high-purity, defect-controlled tin oxide for electronic, optoelectronic, or catalytic applications.
In electroplating baths, the rapid reduction of uncomplexed Sn2+ from Tin(II) sulfate (SnSO4) causes dendritic, uneven film growth. To counter this, commercial SnSO4 baths require high concentrations of proprietary organic brighteners. Tin(II) tartrate acts as an intrinsic grain refiner; the tartrate complex regulates the release rate of free Sn2+ to the cathode, lowering the effective deposition rate and yielding a dense, smooth, and fine-grained tin deposit without over-reliance on external additives [1].
| Evidence Dimension | Film morphology and additive dependency |
| Target Compound Data | Smooth, fine-grained deposits via intrinsic complexation |
| Comparator Or Baseline | Tin(II) sulfate (SnSO4): Dendritic growth requiring heavy brightener formulation |
| Quantified Difference | Significant reduction in required external grain refiners |
| Conditions | Electrolytic tin plating baths |
Allows for simpler, more stable electroplating bath formulations, reducing procurement costs for complex multi-component additive packages.
Because it decomposes cleanly without leaving halogen or sulfate residues, Tin(II) tartrate hydrate is the optimal choice for synthesizing high-purity SnO2 nanoparticles used in gas sensors, transparent conducting oxides (TCOs), and lithium-ion battery anodes [1].
Its extended stability window against hydrolysis (up to pH 4.0–6.0) makes it the preferred Sn(II) source for hydrothermal processes where highly acidic conditions would destroy other co-precipitants, templates, or acid-sensitive substrates [2].
In surface finishing, it is utilized to formulate stable, mildly acidic plating baths. Its intrinsic complexing ability yields smooth, fine-grained deposits, making it highly suitable for electronic component plating where dendritic growth (tin whiskers) must be minimized [3].
Irritant